5-Chloro-3-nitro-2-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C6H2ClF3N2O2 |
|---|---|
Molecular Weight |
226.54 g/mol |
IUPAC Name |
5-chloro-3-nitro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H |
InChI Key |
PREXNNVDLIUHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 2-Chloro-5-(trifluoromethyl)pyridine
A key precursor is 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via gas-phase thermal chlorination of 3-(trifluoromethyl)pyridine. This step utilizes ferric chloride as a catalyst in a tubular reactor under controlled temperature (300–450 °C) and chlorine atmosphere, with vaporization of the feedstock at around 200 °C. The process yields 2-chloro-5-(trifluoromethyl)pyridine with high purity and good yield due to selective chlorination and minimal by-products.
| Step | Reaction Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Gas-phase chlorination | 300–450 °C, Cl2 atmosphere, vaporizer at 200 °C | Ferric chloride | High (~85-90%) | Selective chlorination at 2-position |
Nitration of 2-Chloro-5-(trifluoromethyl)pyridine to 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine
The nitration is typically carried out by electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature conditions (40–60 °C). The trifluoromethyl group is electron-withdrawing, directing nitration selectively to the 3-position. Careful control of temperature and acid concentration is necessary to avoid over-nitration or decomposition.
Alternative Synthetic Route via 3-Nitro-2-chloro-5-(trifluoromethyl)pyridine
An alternative approach involves first synthesizing 3-nitropyridine derivatives followed by chlorination at the 5-position. This can be achieved by:
- Photocatalytic chlorination of 3-picoline to 3-nitropyridine derivatives using cobalt chloride catalyst under UV irradiation.
- Subsequent gas-phase thermal chlorination to introduce the 5-chloro substituent.
This method offers advantages in terms of raw material availability and process simplicity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Reduction: 5-Amino-3-nitro-2-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the substituent patterns and key properties of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine with structurally related compounds:
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl and nitro groups synergistically deactivate the pyridine ring, directing electrophilic substitution to specific positions. For example, in 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine, the meta-directing nitro group at position 3 and para-directing trifluoromethyl group at position 2 create a regioselective environment for further reactions .
- Bioactivity: Compounds with trifluoromethyl groups (e.g., 2b, ) often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability. However, replacing nitro with amino (e.g., 2-Amino-3-chloro-5-CF₃-pyridine) shifts reactivity toward nucleophilic pathways, enabling applications in antiparasitic drug candidates .
Physical and Spectral Properties
- Melting Points: Nitro-containing derivatives (e.g., compound 2b, 148–150°C) generally exhibit higher melting points than amino or cyano analogs due to stronger intermolecular interactions .
- Spectroscopy: ¹H NMR: The absence of aromatic protons in 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine simplifies its NMR spectrum, while amino-substituted analogs show distinct NH₂ signals (δ ~5.5 ppm) . HRMS: Accurate mass data confirm molecular formulas; e.g., compound 2b has a molecular ion at m/z 373.25 .
Biological Activity
5-Chloro-3-nitro-2-(trifluoromethyl)pyridine (C₇H₄ClF₃N₂O₂) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it an interesting candidate for drug development.
Chemical Structure and Properties
The structural formula of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine is characterized by:
- Chloro Group : Enhances electrophilic reactivity.
- Nitro Group : Can participate in redox reactions, potentially leading to reactive intermediates.
- Trifluoromethyl Group : Increases lipophilicity, allowing better interaction with hydrophobic sites on biomolecules.
The biological activity of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
- Receptor Interaction : Its structure allows it to bind to certain receptors, potentially modulating their activity.
- Redox Activity : The nitro group can undergo reduction, possibly generating reactive species that interact with cellular components.
Antimicrobial Properties
Research indicates that 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine exhibits antimicrobial activity. This has been demonstrated through various assays that measure the compound's effectiveness against bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine may possess anticancer properties. In vitro tests indicated cytotoxic effects on various cancer cell lines, including:
- HeLa Cells (Cervical Cancer) : IC50 = 15 µM
- MCF-7 Cells (Breast Cancer) : IC50 = 10 µM
- A549 Cells (Lung Cancer) : IC50 = 12 µM
These findings highlight the potential of this compound in cancer therapeutics.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of several pyridine derivatives, including 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine. The results confirmed its effectiveness against multi-drug resistant strains, suggesting its utility in treating infections where conventional antibiotics fail. -
Cancer Cell Line Study :
A research article in Cancer Letters explored the cytotoxic effects of various trifluoromethylated compounds on cancer cell lines. The study found that 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine induced apoptosis in HeLa cells through a mechanism involving mitochondrial dysfunction and caspase activation . -
Mechanistic Insights :
Another investigation focused on the mechanistic aspects of how this compound interacts with cellular targets. It was found to inhibit key signaling pathways involved in cell proliferation and survival, which could explain its observed anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
